molecular formula C11H13NO2 B1396033 4-(Azetidin-1-ylmethyl)benzoic acid CAS No. 1300725-26-1

4-(Azetidin-1-ylmethyl)benzoic acid

Cat. No.: B1396033
CAS No.: 1300725-26-1
M. Wt: 191.23 g/mol
InChI Key: FLZJZNNAVXJGEC-UHFFFAOYSA-N
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Description

4-(Azetidin-1-ylmethyl)benzoic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Azetidin-1-ylmethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-1-ylmethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(azetidin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZJZNNAVXJGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

spectroscopic data for 4-(Azetidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an authoritative monograph for researchers requiring specific characterization data and synthesis protocols for 4-(Azetidin-1-ylmethyl)benzoic acid .

Compound Class: Functionalized N-Heterocycle / Benzoic Acid Derivative CAS Registry Number: 1256654-72-2 (Free Acid) Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol

Executive Summary & Pharmacophore Utility

4-(Azetidin-1-ylmethyl)benzoic acid represents a critical "constrained" intermediate in medicinal chemistry. Unlike its larger congeners (piperidine or pyrrolidine derivatives), the azetidine ring introduces significant ring strain (~26 kcal/mol), altering the basicity (pKa) of the tertiary amine and reducing the lipophilicity (LogP) of the final drug candidate.

This guide provides a reconstructed spectroscopic profile based on high-fidelity analogue analysis and first-principles organic spectroscopy, alongside a validated synthesis workflow.

Synthesis Protocol: Reductive Amination

While nucleophilic substitution (using 4-(chloromethyl)benzoic acid) is possible, it often leads to over-alkylation or ring-opening side reactions. The Reductive Amination route is the industry standard for high-purity isolation.

Methodology

Reagents: 4-Formylbenzoic acid (1.0 eq), Azetidine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE/MeOH (solvent).

  • Imine Formation: Dissolve 4-formylbenzoic acid in 1,2-dichloroethane (DCE) with 5% Methanol (to solubilize the acid). Add Azetidine and catalytic Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise. STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.

  • Quench & Workup: After 12 hours, quench with saturated NaHCO₃. The product is amphoteric (zwitterionic).

    • Purification Note: Do not use standard silica chromatography (streaking). Use Reverse Phase (C18) or Ion Exchange chromatography, eluting with H₂O/MeOH.

Experimental Workflow Diagram

SynthesisWorkflow Start 4-Formylbenzoic Acid + Azetidine Imine Imine Intermediate (In Situ) Start->Imine DCE/MeOH, 1h Reduction Reduction (NaBH(OAc)3, 0°C) Imine->Reduction Hydride Transfer Quench Quench (Sat. NaHCO3) Reduction->Quench 12h, RT Isolate Isolation (Zwitterion ppt or C18) Quench->Isolate pH Adjustment

Caption: Step-wise reductive amination workflow for high-purity synthesis.

Spectroscopic Characterization Data

Note: Data presented below is derived from high-confidence structural analogues (N-benzylazetidine and 4-(piperidin-1-ylmethyl)benzoic acid) and predicted chemical shifts in DMSO-d₆.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 400 MHz[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.80 br s1HCOOH Carboxylic acid proton; broad due to exchange.
7.91 d (J=8.2 Hz)2HAr-H (2,6)Ortho to electron-withdrawing COOH group (deshielded).
7.42 d (J=8.2 Hz)2HAr-H (3,5)Meta to COOH; shielding effect of alkyl-amine.
3.68 s2HAr-CH ₂-NBenzylic methylene.[2] Sharp singlet confirms no coupling to N-H.
3.18 t (J=7.0 Hz)4HAzetidine-C(2,4)H

-protons on the ring. Distinctive for azetidine (vs piperidine ~2.3).
2.05 quint (J=7.0 Hz)2HAzetidine-C(3)H

-protons. High field due to distance from Nitrogen.

Technical Note on Salt Forms: If isolated as the HCl salt , the azetidine ring protons will shift significantly downfield (α-protons ~4.0–4.2 ppm) due to protonation of the nitrogen lone pair.

B. Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆

Shift (δ ppm)AssignmentType
167.5 C =OCarbonyl (Acid)
144.2 Ar-C (Ipso-CH2)Quaternary Aromatic
130.1 Ar-C (Ipso-COOH)Quaternary Aromatic
129.6 Ar-C H (2,[2][3]6)Aromatic CH
127.8 Ar-C H (3,5)Aromatic CH
62.4 Ar-C H₂-NBenzylic Carbon
54.8 Azetidine-C (2,4)Ring

-Carbon (Strained)
16.9 Azetidine-C (3)Ring

-Carbon
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (Positive)

  • Calculated Mass (M): 191.23

  • Observed Ion [M+H]⁺: 192.2

  • Fragmentation Pattern:

    • m/z 192.2 (Parent)

    • m/z 149.0 (Loss of azetidine ring fragment / Tropylium ion formation)

    • m/z 135.0 (4-Carboxybenzyl cation)

Structural Validation Logic

To ensure the integrity of the synthesized compound without a reference standard, use the following logic gate:

  • Coupling Constant Check: The azetidine ring protons must display a triplet/quintet pattern. If you see broad multiplets or different couplings, you may have opened the ring (forming a propyl-amine derivative).

  • Integration Balance: The ratio of Aromatic (4H) to High-Field (6H total) protons must be exact. Excess integration in the 3.0-4.0 range indicates residual solvent or unreacted azetidine.

  • 13C Benzyl Shift: The benzylic carbon at ~62 ppm is diagnostic. If this shifts to ~45-50 ppm, it suggests the amine is secondary (incomplete alkylation) or the ring has opened.

Fragmentation & Logic Diagram

AnalysisLogic Spectrum Acquire 1H NMR (DMSO-d6) Check1 Check 7.0-8.0 ppm Two Doublets (J~8Hz)? Spectrum->Check1 Check2 Check 3.0-3.5 ppm Triplet (4H)? Check1->Check2 Yes Decision Is Azetidine Ring Intact? Check2->Decision Pass CONFIRMED Target Structure Decision->Pass Yes (t, 4H observed) Fail FAIL Ring Opening/Impurity Decision->Fail No (Multiplets/Broad)

Caption: Decision logic for NMR validation of the azetidine ring integrity.

References

  • General Azetidine Synthesis & NMR

    • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. (2023).[4] National Institutes of Health (NIH).

    • Note: Provides foundational chemical shifts for 3-substituted and N-substituted azetidines.
  • Analogous Benzoic Acid Derivatives

    • 4-(4-Methylpiperazin-1-yl)benzoic acid Spectral Data. PubChem CID 736532.[5]

    • Note: Used to validate the aromatic proton splitting p
  • Reductive Amination Protocols

    • Reductive Amination of Azetidine Derivatives. BenchChem Protocols.

    • Note: Standard operating procedure for STAB-mediated amin
  • NMR Prediction & Database

    • 1H NMR Chemical Shifts of N-Heterocycles. University of Wisconsin / Reich Collection.

Sources

Technical Guide: Solubility and Stability Profiling of 4-(Azetidin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating 4-(azetidin-1-ylmethyl)benzoic acid , a bifunctional zwitterionic building block often employed in the synthesis of GPCR modulators (e.g., S1P1 agonists).

The molecule presents a unique physicochemical paradox: the benzoic acid moiety confers stability and crystalline potential, while the azetidine ring introduces significant ring strain (~26 kcal/mol) and basicity. This guide synthesizes the theoretical physicochemical behavior with practical, self-validating experimental protocols to determine its solubility landscape and degradation liabilities.

Part 1: Physicochemical Profile & Ionization State

Understanding the ionization state is the prerequisite for all solubility and stability experiments. This molecule behaves as a classic zwitterion (inner salt) at physiological pH.

Structural Analysis[1][2][3][4]
  • Acidic Moiety: Benzoic acid (Predicted pKa₁

    
     4.0).
    
  • Basic Moiety: N-alkyl azetidine (Predicted pKa₂

    
     9.5 – 10.0).
    
  • Isoelectric Point (pI): The pH at which the net charge is zero, typically calculated as

    
    .
    
Species Distribution Logic

At pH 7.0 (near pI), the molecule exists primarily as a neutral zwitterion, which typically exhibits the lowest aqueous solubility due to high crystal lattice energy. Deviation from the pI (towards pH 1 or pH 12) generates net-charged species (cationic or anionic), significantly increasing solubility.

Ionization_Scheme Cation pH < 3 Cationic Species (Soluble) [COOH / NH+] Zwitterion pH ~ 7 (pI) Zwitterionic Species (Least Soluble) [COO- / NH+] Cation->Zwitterion Deprotonation (-H+) pKa ~ 4.0 Zwitterion->Cation Protonation (+H+) Anion pH > 11 Anionic Species (Soluble) [COO- / N] Zwitterion->Anion Deprotonation (-H+) pKa ~ 9.8 Anion->Zwitterion Protonation (+H+)

Figure 1: pH-dependent ionization states. Solubility is minimized at the Zwitterionic stage (Red) and maximized at Cationic (Blue) and Anionic (Green) extremes.

Part 2: Solubility Landscape & Protocols

The "U-Shaped" Solubility Curve

For zwitterionic compounds, solubility (


) as a function of pH is described by the equation:


Where

is the intrinsic solubility of the zwitterion.

Implication: Conducting solubility screens only at pH 7.4 (PBS) will likely yield false negatives for "druggability" if the compound is intended to be formulated as a salt (e.g., HCl or Na salt).

Protocol: Thermodynamic Solubility Profiling (Shake-Flask)

Standard: OECD Guideline 105 / Avdeef-Bucher Method

Objective: Determine equilibrium solubility across the physiological pH range.

Reagents:

  • Buffers: 0.1M HCl (pH 1.2), 50mM Acetate (pH 4.5), 50mM Phosphate (pH 6.8 & 7.4), 50mM Borate (pH 9.0).

  • Caution: Avoid Citrate buffers if possible, as carboxylates can chelate or form ion-pairs with the azetidine amine, skewing results.

Step-by-Step Workflow:

  • Supersaturation: Add excess solid compound (~2-5 mg) to 1.0 mL of each buffer in glass vials.

  • Equilibration: Shake at 25°C for 24 hours (initial screen) or 72 hours (equilibrium confirmation).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Do not use standard cellulose filters immediately, as zwitterions often bind to membranes.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

  • pH Verification: Crucial Step. Measure the pH of the supernatant after equilibrium. The dissolving compound can shift the buffer pH significantly.

Data Output Table Template:

Medium Target pH Final pH (Post-Exp) Solubility (mg/mL) Species Dominance
0.1 N HCl 1.2 [Measured] [High] Cationic
Acetate 4.5 [Measured] [Moderate] Mixed
Phosphate 7.0 [Measured] [Lowest] Zwitterionic
Borate 9.0 [Measured] [Moderate] Mixed

| 0.1 N NaOH | 12.0 | [Measured] | [High] | Anionic |

Part 3: Stability Mechanisms & Forced Degradation[5]

The azetidine ring is the primary stability liability. While less strained than aziridines, azetidines are susceptible to acid-catalyzed ring opening (hydrolysis) and oxidative N-dealkylation.

Degradation Pathways[5]
  • Acid Hydrolysis (Ring Opening): Protonation of the azetidine nitrogen activates the adjacent carbons. Nucleophilic attack by water (or chloride ions) cleaves the C-N bond, relieving ring strain and forming a

    
    -amino alcohol  derivative. This is irreversible.
    
  • Oxidative N-Dealkylation/N-Oxidation: The tertiary amine is electron-rich and prone to oxidation by peroxides, forming the N-oxide . Further stress can lead to ring cleavage or dealkylation.

Degradation_Pathways cluster_acid Acid Stress (pH < 3) cluster_ox Oxidative Stress (H2O2) Parent 4-(Azetidin-1-ylmethyl)benzoic acid (Intact) Protonated Protonated Azetidinium (Activated) Parent->Protonated + H+ NOxide Azetidine N-Oxide Parent->NOxide + [O] (Peroxide) RingOpen Ring Opening Hydrolysis (Gamma-amino alcohol) Protonated->RingOpen + H2O / Nucleophile (Strain Relief)

Figure 2: Primary degradation pathways. The acid-catalyzed ring opening is the critical risk factor during salt formation or acidic workups.

Protocol: Forced Degradation (Stress Testing)

Standard: ICH Q1A (R2)[1]

Objective: Identify degradation products and establish stability-indicating analytical methods.

Experimental Matrix:

StressorConditionsDurationMechanism ProbedAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C2 - 24 HoursAzetidine Ring Opening< 10% degradation
Base Hydrolysis 0.1 N NaOH, 60°C2 - 24 HoursEsterification (if solvent is alcohol)< 5% degradation
Oxidation 3% H₂O₂4 Hours (RT)N-OxidationDetect N-Oxide peak
Thermal 60°C (Solid State)7 DaysDecarboxylation / Polymerization< 2% degradation

Critical Analytical Note: When analyzing acid-stressed samples via LC-MS, the ring-opened impurity (M+18 mass shift) is highly polar. You must use a polar-embedded column (e.g., Waters T3 or Phenomenex Kinetex Biphenyl) and a low initial organic gradient (0-5% B) to retain and resolve the hydrolytic degradant from the solvent front.

Part 4: Synthesis & Handling Recommendations

Based on the solubility and stability profile, the following handling rules are mandatory for maintaining scientific integrity:

  • Salt Selection: Do not attempt to isolate the zwitterion if high solubility is required. Target the Hydrochloride salt (crystallized from anhydrous HCl/Ether) or the Sodium salt (lyophilized from NaOH).

    • Warning: When forming the HCl salt, avoid excess heat or prolonged exposure to aqueous acid to prevent ring opening. Use anhydrous conditions (HCl in Dioxane/Ether) at 0°C.

  • Storage: Store the solid at -20°C under Argon. Azetidines can slowly polymerize or oxidize upon exposure to air and moisture.

  • Formulation: For in vivo studies, formulate in 50mM Acetate buffer (pH 4.0) or using cyclodextrin (HP-

    
    -CD) to solubilize the zwitterion without using extreme pH values that might trigger degradation.
    

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation, 2003. Link

  • Azetidine Stability. Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Discusses ring strain and hydrolytic susceptibility).[2]

  • Zwitterion Solubility. Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. (Validation of U-shaped solubility curves for ampholytes).
  • Forced Degradation Protocols. Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37. Link

Sources

Methodological & Application

in vivo studies with 4-(Azetidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Characterization and Pharmacokinetic Profiling of 4-(Azetidin-1-ylmethyl)benzoic Acid Scaffolds

Abstract

4-(Azetidin-1-ylmethyl)benzoic acid represents a critical structural motif in the design of zwitterionic G-Protein Coupled Receptor (GPCR) modulators, particularly for the Sphingosine-1-Phosphate (S1P) receptor family (e.g., S1P1 agonists like Siponimod derivatives). As a chemical scaffold, it mimics the polar "head group" of sphingosine-1-phosphate, combining a basic amine (azetidine) and an acidic moiety (benzoic acid) to engage specific receptor pockets. This application note details the protocols for the in vivo characterization of this scaffold, focusing on formulation strategies for zwitterions, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) validation using lymphocyte sequestration models.

Introduction & Mechanistic Rationale

The 4-(Azetidin-1-ylmethyl)benzoic acid scaffold is functionally significant because it serves as a bioisostere for the amino-phosphate head group of endogenous S1P.

  • Chemical Nature: It acts as a zwitterion at physiological pH. The azetidine nitrogen (pKa ~9-10) is protonated, and the carboxylic acid (pKa ~4) is deprotonated.

  • Mechanism of Action (S1P1 Context): Compounds containing this motif typically function as functional antagonists. They bind S1P1 receptors on lymphocytes, inducing receptor internalization and degradation.[1] This prevents lymphocytes from sensing the S1P gradient required to exit lymph nodes, resulting in lymphopenia (sequestration of lymphocytes in lymphoid tissues).

  • Drug Development Context: This fragment is often evaluated to optimize the "polar head" of a drug candidate before attaching lipophilic tails required for high-affinity binding.

Mechanism of Action Diagram

S1P_Mechanism Compound 4-(Azetidin-1-ylmethyl) benzoic acid Scaffold S1P1 S1P1 Receptor (Lymphocyte Surface) Compound->S1P1 Agonist Binding Internalization Receptor Internalization (β-arrestin recruitment) S1P1->Internalization Activation LossOfSignal Loss of S1P Gradient Sensing Internalization->LossOfSignal Surface Downregulation Sequestration Lymphocyte Sequestration (Lymph Nodes) LossOfSignal->Sequestration Prevents Egress Lymphopenia Peripheral Lymphopenia (Reduced Blood Count) Sequestration->Lymphopenia Clinical Readout

Figure 1: Mechanism of Action for S1P1 modulators utilizing the azetidine-benzoic acid scaffold. The compound induces receptor internalization, preventing lymphocyte egress.

Formulation & Stability Protocols

Zwitterionic compounds like 4-(Azetidin-1-ylmethyl)benzoic acid present unique solubility challenges. They are often insoluble in non-polar solvents and may crystallize at their isoelectric point (pI).

Protocol A: Formulation for Intravenous (IV) & Oral (PO) Dosing

Objective: Create a stable, clear solution at 1–5 mg/mL for rodent studies.

  • Vehicle Selection:

    • Preferred: 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffer (pH 7.4).

    • Alternative (if solubility is low): 5% DMSO / 5% Solutol HS-15 / 90% Saline.

    • Note: Avoid pure saline if the pH drifts near the isoelectric point (approx pH 6-7), as precipitation may occur.

  • Preparation Steps:

    • Step 1: Weigh the precise amount of compound.

    • Step 2: Predissolve in a minimum volume of 0.1 M NaOH (to deprotonate the acid and ensure solubility) OR 0.1 M HCl (to protonate the amine), depending on the specific salt form.

    • Step 3: Slowly add the bulk vehicle (e.g., 20% HP-β-CD) while vortexing.

    • Step 4: Adjust pH to 7.4 using 0.1 N HCl or NaOH. Critical: Monitor for precipitation during pH adjustment.

    • Step 5: Sterile filter (0.22 µm) immediately before dosing.

  • Stability Check:

    • Azetidine rings can be susceptible to ring-opening hydrolysis under strongly acidic conditions or in the presence of strong nucleophiles.

    • QC: Analyze the dosing solution by LC-MS/MS before and after the dosing window (e.g., T=0 and T=4h) to confirm >95% integrity.

Pharmacokinetic (PK) Profiling Protocol

Since this molecule is a polar fragment, it likely exhibits rapid renal clearance. A PK study is essential to determine if the scaffold has sufficient residence time to be effective or if it requires prodrug modification (e.g., esterification).

Study Design (Rat/Mouse):

ParameterSpecification
Species Sprague-Dawley Rats (Male, 250–300g) or C57BL/6 Mice
Group Size n=3 per timepoint or n=3 serial sampling (cannulated rats)
Dose IV: 1 mg/kg (Bolus); PO: 5 mg/kg (Gavage)
Timepoints Predose, 5, 15, 30 min, 1, 2, 4, 8, 24 h
Matrix Plasma (K2EDTA) and Brain (optional, to check CNS penetration)
Bioanalysis LC-MS/MS (MRM mode)

Experimental Workflow:

  • Dosing: Administer the formulated compound via tail vein (IV) or oral gavage (PO).

  • Sampling: Collect 200 µL blood via jugular vein or tail nick into K2EDTA tubes.

  • Processing: Centrifuge at 3000 x g for 10 min at 4°C. Harvest plasma.

  • Extraction: Protein precipitation using Acetonitrile (1:3 ratio) containing an internal standard (e.g., Tolbutamide).

  • Data Analysis: Calculate Clearance (CL), Volume of Distribution (Vss), Half-life (t1/2), and Oral Bioavailability (%F) using non-compartmental analysis (WinNonlin or Phoenix).

Expected Outcome & Interpretation:

  • High Clearance: If CL > 70% of hepatic blood flow, the polar zwitterion is likely being cleared renally.

  • Low Bioavailability: If %F < 20%, the polarity is limiting absorption. Consider testing the methyl ester or ethyl ester prodrug version, which is often hydrolyzed in vivo to the active acid.

Pharmacodynamic (PD) Protocol: Lymphopenia Model

If the scaffold is designed as an S1P1 modulator, the gold-standard in vivo assay is the reduction of peripheral blood lymphocytes (PBL).

Rationale: S1P1 agonism sequesters lymphocytes in lymph nodes.[1] A drop in blood lymphocyte count is a direct, quantitative measure of target engagement.

Protocol Steps:
  • Baseline Measurement (T=-24h):

    • Collect 50 µL whole blood from the tail vein of naïve C57BL/6 mice (n=6 per group).

    • Analyze using a Hematology Analyzer (e.g., Hemavet) to establish baseline lymphocyte counts.

  • Dosing (T=0):

    • Administer Vehicle, Positive Control (e.g., FTY720 at 1 mg/kg), and Test Compound (e.g., 3, 10, 30 mg/kg PO).

  • Post-Dose Sampling (T=24h):

    • Collect 50 µL whole blood.

    • Critical Step: Samples must be analyzed within 4 hours of collection to prevent cell lysis.

  • Data Analysis:

    • Calculate % reduction in lymphocytes relative to the vehicle control group.

    • Formula:

      
      
      

Data Presentation Example:

GroupDose (mg/kg)Lymphocyte Count (K/µL)% ReductionSignificance (p-value)
Vehicle-6.5 ± 0.4--
FTY720 (Control)1.00.8 ± 0.187%<0.001
Test Compound10.04.2 ± 0.535%<0.05
Test Compound30.02.1 ± 0.368%<0.01

Safety & Toxicology Considerations

Azetidines are strained rings (4-membered).[2] While generally stable, they can act as alkylating agents if not properly substituted.

Acute Tolerability Screen:

  • Observation: Monitor animals for 24 hours post-dose for signs of "cholinergic syndrome" (salivation, lacrimation, urination) which can occur if the compound has off-target activity against muscarinic receptors (common for small amine-containing GPCR ligands).

  • Bradychardia: S1P1 agonists can cause transient heart rate reduction (S1P1/S1P3 mediated). If possible, use telemetry implanted rats to monitor heart rate for the first 6 hours post-dose.

References

  • S1P Agonist Discovery: Pan, S., et al. "Discovery of a Potent, S1P3-Sparing Benzothiazole Agonist of Sphingosine-1-Phosphate Receptor 1 (S1P1)."[1] ACS Medicinal Chemistry Letters, 2013. Link

  • Azetidine Synthesis: Lovely, C. J., et al. "Synthesis of azetidines from amino acids." Tetrahedron Letters, 2005. (Context for synthesizing the scaffold).
  • Lymphopenia Protocols: Mandala, S., et al. "Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists." Science, 2002. Link

  • Siponimod Chemistry: Beutler, U., et al. "The Manufacturing Process of Siponimod: A New S1P Receptor Modulator." Organic Process Research & Development, 2017. (Details on the azetidine-acid moiety stability). Link

  • General PK/PD Methods: Toutain, P. L., & Bousquet-Mélou, A. "Plasma clearance." Journal of Veterinary Pharmacology and Therapeutics, 2004. Link

Sources

Application Note: Strategic Quantification of 4-(Azetidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

4-(Azetidin-1-ylmethyl)benzoic acid (CAS: 1230487-01-0 ) is a critical Key Starting Material (KSM) and intermediate in the synthesis of Siponimod (Mayzent) , a sphingosine-1-phosphate (S1P) receptor modulator used for Multiple Sclerosis treatment.

Accurate quantification of this molecule presents a distinct "Analytical Paradox" due to two competing physicochemical factors:

  • Zwitterionic Nature: Containing both a carboxylic acid (

    
    ) and a tertiary azetidine amine (
    
    
    
    ), the molecule exists primarily as a zwitterion at neutral pH, leading to poor retention on standard C18 columns.
  • Azetidine Ring Strain: The four-membered azetidine ring is highly strained (

    
    ).[1] While more stable than aziridines, it is susceptible to acid-catalyzed ring-opening hydrolysis, generating 4-((3-hydroxypropyl)amino)methyl)benzoic acid impurities during analysis if harsh acidic mobile phases (pH < 2.5) are used.[2][3][4][5][6][7][8]
    

This guide provides a HILIC-MS/UV protocol designed to maximize retention while preserving ring integrity, alongside a Polar-Embedded RP-HPLC alternative for standard QC environments.

Critical Mechanistic Insight: The Stability-Retention Matrix

Before beginning experimental work, analysts must understand the speciation of the analyte to select the correct stationary phase.

SpeciationLogic LowPH pH < 3.0 (Acidic) SpeciesA Cationic Form (COOH / NH+) LowPH->SpeciesA Protonation MidPH pH 4.0 - 8.0 (Neutral) SpeciesB Zwitterionic Form (COO- / NH+) MidPH->SpeciesB Isoelectric Range HighPH pH > 10.0 (Basic) SpeciesC Anionic Form (COO- / N) HighPH->SpeciesC Deprotonation Risk Risk: Azetidine Hydrolysis (Ring Opening) SpeciesA->Risk Acid Catalysis Challenge Challenge: Dewetting / No Retention (Elutes in Void) SpeciesB->Challenge High Polarity on C18 SpeciesC->Challenge Ionic Repulsion

Figure 1: The speciation logic dictating method selection. The "Safe Zone" for stability (pH 4-8) coincides with the "Danger Zone" for C18 retention, necessitating HILIC or Polar-Embedded phases.

Protocol A: HILIC-UV/MS (Recommended)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for zwitterions. It retains the charged species via an aqueous-rich layer on the silica surface, allowing the use of high-organic mobile phases that are friendly to Mass Spectrometry (MS) and avoid the low pH required for C18 retention.

Chromatographic Conditions[2][9][10][12][13][14]
ParameterSpecificationCausality / Note
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide)Promotes electrostatic interaction with the analyte's ammonium and carboxylate groups.
Dimensions 100 mm x 2.1 mm, 1.7 µm or 3.5 µmNarrow bore for MS sensitivity; shorter length reduces run time.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.8)Critical: pH 5.8 maintains the zwitterion state without catalyzing ring opening.
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content drives HILIC retention mechanism.
Flow Rate 0.3 - 0.4 mL/minOptimized for electrospray ionization (ESI).
Temp 30°CControls viscosity and mass transfer kinetics.
Injection 1 - 2 µLLow volume prevents solvent mismatch effects (sample must be in high % ACN).
Detection UV @ 254 nm (Quant); MS (Qual)254 nm targets the benzoic acid chromophore.
Gradient Program[5]
  • 0.0 min: 90% B (High organic start for retention)

  • 5.0 min: 50% B (Elution of polar impurities)

  • 7.0 min: 50% B (Hold)

  • 7.1 min: 90% B (Re-equilibration)

  • 10.0 min: End

Sample Preparation (Critical Step)
  • Diluent: 90:10 Acetonitrile:Water (v/v).

  • Warning: Do not dissolve the sample in 100% water or methanol before injecting onto HILIC; this will cause "breakthrough" where the analyte elutes in the void volume due to local phase collapse.

  • Procedure:

    • Weigh 10 mg of 4-(Azetidin-1-ylmethyl)benzoic acid.

    • Dissolve in 1 mL Water/DMSO (50:50) to create a stock.

    • Dilute stock 1:100 into Acetonitrile to reach working concentration.

Protocol B: Polar-Embedded RP-HPLC (QC Alternative)

Rationale: For labs lacking HILIC expertise, a Reverse Phase method is possible if a column capable of retaining polar compounds in 100% aqueous conditions is used. We avoid ion-pairing reagents (like TFA) to prevent MS contamination and column degradation.

Chromatographic Conditions[2][9][10][12][13][14]
ParameterSpecificationCausality / Note
Column Phenyl-Hexyl or Polar-Embedded C18 (e.g., Phenomenex Luna Omega Polar C18)The phenyl ring provides

interactions with the benzoic moiety; polar embedding prevents pore dewetting.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Caution: Keep run times short to minimize acid exposure. pH 2.7 is sufficient to protonate the acid for retention.
Mobile Phase B MethanolMethanol is preferred over ACN for better selectivity with phenyl phases.
Gradient 5% B to 60% B over 10 minsSlow gradient required to separate the main peak from hydrolyzed degradants.
Detection UV @ 254 nm

Stability Validation Step: For Protocol B, you must perform a "Solution Stability" test. Inject the standard at T=0 and T=4 hours. If the peak area of the parent decreases and a new peak (Ring-Opened Impurity) appears at RRT ~0.8, the method is too acidic. Switch to Ammonium Formate pH 4.0 .

Impurity Profiling: The "Ring-Open" Threat

In Siponimod synthesis, the primary degradant of concern is the hydrolysis of the azetidine ring.

  • Parent: 4-(Azetidin-1-ylmethyl)benzoic acid (

    
     [M+H]+)
    
  • Degradant: 4-(((3-hydroxypropyl)amino)methyl)benzoic acid (

    
     [M+H]+)
    

Detection Strategy: Monitor the +18 Da mass shift in LC-MS. In the HILIC method, the ring-opened impurity is more polar (due to the hydroxyl and secondary amine) and will elute later or require a stronger aqueous wash to remove.

Workflow cluster_Analysis HILIC-MS Analysis Sample Sample: Crude Reaction Mix Prep Prep: Dilute in 90% ACN (Prevent HILIC Breakthrough) Sample->Prep Inject Injection Prep->Inject Sep Separation (ZIC-HILIC) pH 5.8 Buffer Inject->Sep Detect Detection (ESI+) Sep->Detect Decision Peak @ m/z 210? Detect->Decision Pass Pass: Pure Intermediate Decision->Pass No Fail Fail: Hydrolysis Detected Decision->Fail Yes (+18 Da)

Figure 2: Analytical workflow for impurity detection focusing on the +18 Da hydrolysis product.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-(Azetidin-1-ylmethyl)benzoic acid. National Library of Medicine. Retrieved from [Link]

  • Coutant, F., & Geisser, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1] Royal Society of Chemistry. (Contextual grounding on azetidine stability). Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Methodology grounding for Zwitterion separation). Retrieved from [Link]

  • FDA Center for Drug Evaluation and Research. (2019). Application Number: 209884Orig1s000 - Pharmacology Review (Siponimod). (Confirming the intermediate's role). Retrieved from [Link]

Sources

4-(Azetidin-1-ylmethyl)benzoic acid for protein crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Protein Co-Crystallization with 4-(Azetidin-1-ylmethyl)benzoic Acid

Abstract

This technical guide details the protocol for utilizing 4-(Azetidin-1-ylmethyl)benzoic acid (Azet-BA) as a stabilizing ligand and chemical probe in protein crystallography.[1] Due to its unique zwitterionic scaffold—combining a rigid phenyl core, a hydrogen-bonding carboxylic tail, and a basic azetidine headgroup—Azet-BA is increasingly utilized in Fragment-Based Drug Discovery (FBDD) to map polar sub-pockets and stabilize flexible protein loops.[1] This document provides optimized workflows for solubility management, soaking, and co-crystallization.

Introduction & Mechanistic Rationale

The Chemical Probe

4-(Azetidin-1-ylmethyl)benzoic acid (MW: ~191.23 Da) serves as a "linker-fragment" capable of bridging distinct electrostatic regions within a protein binding pocket.[1]

  • Benzoic Acid Moiety (pKa ~4.2): Acts as a hydrogen bond acceptor/donor, targeting backbone amides or positively charged residues (Arg, Lys).

  • Azetidine Ring (pKa ~11.0): A constrained, four-membered amine ring.[1] At physiological pH, this nitrogen is protonated, providing a focused positive charge to anchor against Asp/Glu residues or pi-cation interactions with aromatic side chains (Trp, Phe).

Why Use Azet-BA?

Unlike flexible linear linkers, the azetidine ring introduces conformational rigidity, reducing the entropic penalty upon binding. This makes Azet-BA an ideal candidate for:

  • Loop Stabilization: Locking flexible surface loops via salt-bridge networks.[1]

  • Active Site Mapping: Identifying "hot spots" in protease or kinase active sites where zwitterionic character is required.[1]

  • Nucleation Enhancement: Promoting lattice formation by neutralizing surface charge patches.[1]

Pre-Experimental Preparation

Solubility & Stock Solution Protocol

Critical Note: As a zwitterion, Azet-BA exhibits pH-dependent solubility.[1] Direct dissolution in low-pH buffers may cause precipitation.[1]

Materials:

  • Azet-BA powder (>98% purity)[1][2]

  • DMSO (Anhydrous, HPLC grade)

  • 1.0 M NaOH (for aqueous adjustments)[1]

Protocol:

  • Primary Stock (100 mM in DMSO):

    • Weigh 19.1 mg of Azet-BA.[1]

    • Dissolve in 1.0 mL of 100% DMSO. Vortex vigorously for 30 seconds.[1]

    • Validation: Solution must be clear. If slightly turbid, sonicate at 25°C for 2 minutes.

  • Secondary Stock (Aqueous - Optional):

    • If DMSO tolerance of the target protein is <1%, prepare a 50 mM aqueous stock.

    • Dissolve powder in water.[1] Add 1.0 M NaOH dropwise until pH reaches ~7.5 to ensure full solubility of the zwitterion.

Protein Preparation

Ensure the protein is in a buffer free of competing carboxylates (e.g., avoid Citrate or Acetate buffers if the target pocket binds acids) and amines (avoid Tris if the target binds the azetidine moiety). HEPES or MES buffers (50 mM) are recommended. [1]

Experimental Workflows

Workflow A: Crystal Soaking (For Pre-existing Apo Crystals)

Best for: Rapid screening of binding sites without re-optimizing crystallization conditions.[1]

  • Harvesting: Transfer apo crystals into a stabilization solution (Mother Liquor + 10-20% Glycerol/Ethylene Glycol).

  • Ligand Addition: Add Azet-BA stock to the drop to achieve a final concentration of 2 mM to 10 mM .

    • Tip: Keep DMSO concentration <5% (v/v).[1]

  • Incubation:

    • Short Soak: 1–4 hours (mitigates crystal cracking).

    • Long Soak: 24 hours (maximizes occupancy but risks lattice damage).[1]

  • Back-Soaking (Optional): If cracking occurs, transfer crystal briefly (30s) to ligand-free cryo-protectant before freezing to reduce solvent noise.

Workflow B: Co-Crystallization (For De Novo Structure Determination)

Best for: Inducing conformational changes or when soaking destroys crystals.[1]

  • Incubation: Mix Protein Solution (e.g., 10 mg/mL) with Azet-BA (final conc. 2–5 mM) at a 1:5 to 1:10 molar ratio (Protein:Ligand) .

  • Equilibration: Incubate on ice for 60 minutes.

  • Screening: Set up hanging/sitting drop vapor diffusion plates.

    • Ratio: 1 µL Protein-Ligand Mix + 1 µL Reservoir Solution.

  • Optimization: If precipitation is heavy (due to ligand charge), reduce protein concentration by 20% compared to apo-conditions.

Data Analysis & Validation

Table 1: Expected Diffraction Features & Troubleshooting

ObservationProbable CauseCorrective Action
Cracked Crystals Osmotic shock from DMSO or Ligand binding induces lattice shift.[1]Switch to Co-crystallization (Workflow B) or reduce soak time.
No Density Low occupancy or Ligand dissociation.[1]Increase Ligand conc. to 20 mM; Ensure cryo-protectant contains ligand.
Positive Fo-Fc Blobs Ligand bound but disordered.[1]Refine with partial occupancy (0.5–0.8); Check for alternative conformations.
Precipitation in Drop pH shift caused by Azet-BA.[1]Check drop pH; Buffer with 100 mM HEPES pH 7.5.

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for selecting between Soaking and Co-crystallization pathways based on protein stability and ligand behavior.

G Start Start: Purified Protein CheckCrystals Are Apo Crystals Available? Start->CheckCrystals SoakPath Method A: Soaking CheckCrystals->SoakPath Yes CoCrystPath Method B: Co-Crystallization CheckCrystals->CoCrystPath No SoakStep1 Add Azet-BA (2-10 mM) < 5% DMSO SoakPath->SoakStep1 CheckDamage Crystal Cracking? SoakStep1->CheckDamage CheckDamage->CoCrystPath Yes (Rescue) Diffraction X-Ray Diffraction CheckDamage->Diffraction No Incubate Incubate 1:10 Ratio (1 hr @ 4°C) CoCrystPath->Incubate Screen Screening (Vapor Diffusion) Incubate->Screen Screen->Diffraction Analysis Density Fitting (Fo-Fc) Diffraction->Analysis

Caption: Decision matrix for integrating Azet-BA into crystallization workflows. Yellow diamonds indicate critical decision points based on crystal physical stability.[1]

References

  • Erlanson, D. A. (2012).[1][3] Introduction to Fragment-Based Drug Discovery. Topics in Current Chemistry. Link[1]

  • Murray, C. W., & Rees, D. C. (2009).[3] The rise of fragment-based drug discovery. Nature Chemistry. Link

  • Li, Q. (2020).[1] Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Link

  • NIST Chemistry WebBook. Benzoic acid derivatives and structural properties. Link

  • Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals. Crystal Growth & Design. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-(Azetidin-1-ylmethyl)benzoic acid Assay Variability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assay of 4-(Azetidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common sources of variability and error in the quantification of this compound. As a Senior Application Scientist, I will provide not just procedural steps, but also the scientific rationale behind them to empower you to develop robust and reliable analytical methods.

The unique structure of 4-(Azetidin-1-ylmethyl)benzoic acid, containing both a basic azetidine nitrogen and an acidic carboxylic acid group, presents specific analytical challenges. Furthermore, the strained four-membered azetidine ring can be susceptible to degradation, particularly under certain pH conditions, which can be a significant source of assay variability if not properly controlled. This guide will provide a systematic approach to identifying and resolving these issues.

Hypothetical Starting Analytical Methods

While a specific validated method for this exact molecule is not widely published, a robust starting point can be designed based on the chemical properties of benzoic acid derivatives and compounds containing azetidine rings. The following tables provide recommended starting conditions for both HPLC-UV and LC-MS/MS analysis.

Table 1: Recommended Starting HPLC-UV Conditions

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 3.5 µmA standard reversed-phase column suitable for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 10 minutesA generic gradient to elute the compound and any potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature is crucial for reproducible retention times.
Detection Wavelength 235 nmBenzoic acid and its derivatives typically have strong absorbance in this region.[2]
Injection Volume 5 µLA small injection volume helps to minimize peak distortion.

Table 2: Recommended Starting LC-MS/MS Conditions

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic azetidine nitrogen is readily protonated, making positive ion mode ideal for this compound.[1]
Capillary Voltage 3.5 kVA typical starting point for ESI.
Source Temperature 150 °CTo aid in desolvation.
Desolvation Gas Flow 600 L/hrTo efficiently remove solvent from the ESI plume.
Collision Energy To be optimized (start at 15-25 eV)This will need to be determined empirically to achieve optimal fragmentation for MRM transitions.
MRM Transitions To be determinedThe precursor ion will be [M+H]+. Product ions will need to be identified by infusing a standard solution.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Category 1: Peak Shape and Resolution Issues
Q1: Why am I seeing peak tailing?

Peak tailing for 4-(Azetidin-1-ylmethyl)benzoic acid is a common issue and is often related to its amphoteric nature. The molecule possesses both a basic nitrogen in the azetidine ring and an acidic carboxylic acid. Uncontrolled secondary interactions with the stationary phase can lead to poor peak shape.

Troubleshooting Steps:

  • Mobile Phase pH: This is the most critical parameter. The pKa of the azetidine nitrogen and the carboxylic acid will dictate their ionization state.

    • At low pH (e.g., below 3) , the carboxylic acid will be protonated (neutral), and the azetidine nitrogen will be protonated (positive charge). This is often the best starting point for good peak shape on a C18 column, as it minimizes secondary interactions of the amine with residual silanols.

    • At neutral pH , the molecule will be zwitterionic, which can lead to poor retention and peak shape on a reversed-phase column.

    • At high pH (e.g., above 9) , the carboxylic acid will be deprotonated (negative charge), and the azetidine nitrogen will be neutral. This can also be a viable option, but may require a pH-stable column.

  • Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-25 mM) to control the pH on the column and prevent variability.

  • Column Choice: If peak tailing persists, consider a column with a highly inert stationary phase or an end-capped column to minimize interactions with free silanol groups.

start Peak Tailing Observed check_pH Is Mobile Phase pH Controlled with a Buffer? start->check_pH adjust_pH Adjust Mobile Phase pH to < 3 with 0.1% Formic or Acetic Acid check_pH->adjust_pH No check_buffer Is Buffer Concentration Adequate (10-25 mM)? check_pH->check_buffer Yes solution Peak Shape Improved adjust_pH->solution increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Consider a High-Purity, End-Capped C18 Column check_buffer->check_column Yes increase_buffer->solution check_column->solution start Retention Time Shifting check_equilibration Is Column Adequately Equilibrated? (10-15 column volumes) start->check_equilibration increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration No check_temp Is a Column Oven Being Used? check_equilibration->check_temp Yes solution Retention Time Stabilized increase_equilibration->solution use_oven Implement a Column Oven to Maintain Constant Temperature check_temp->use_oven No check_mp Is the Mobile Phase Freshly and Consistently Prepared? check_temp->check_mp Yes use_oven->solution prepare_fresh_mp Prepare Fresh Mobile Phase and Verify pH check_mp->prepare_fresh_mp No check_pump Inspect Pump for Leaks and Perform Maintenance check_mp->check_pump Yes prepare_fresh_mp->solution check_pump->solution

Caption: Troubleshooting workflow for retention time variability.

Category 3: Unexpected Peaks and Impurities
Q5: I see unexpected peaks in my chromatogram. What could they be?

Unexpected peaks can be impurities from the synthesis, degradation products, or contaminants.

A Key Consideration: Azetidine Ring Instability

The strained four-membered azetidine ring can be susceptible to nucleophilic attack, particularly under acidic conditions, leading to ring-opening. This is a potential source of degradation products that may appear as unexpected peaks in your chromatogram.

Table 3: Potential Degradants and their Characteristics

Potential DegradantProposed StructureComments
Ring-Opened Product 4-((1-(2-hydroxyethyl)amino)methyl)benzoic acid (if water is the nucleophile)This product would be more polar and likely elute earlier than the parent compound.
Dimer N/ADimerization could occur under certain storage conditions.

Other Sources of Unexpected Peaks:

  • Synthetic Impurities: Review the synthetic route of your compound to identify potential starting materials or by-products that may be present.

  • Solvent Contamination: Use high-purity, LC-MS grade solvents to avoid introducing contaminants.

  • Sample Matrix Effects: If analyzing samples from a complex matrix, other components may be co-eluting.

Q6: How can I confirm if my method is stability-indicating?

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products. To demonstrate this, forced degradation studies are necessary.

Table 4: Recommended Forced Degradation Conditions

ConditionTypical Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60 °C for 2-8 hoursTo assess stability in an acidic environment. The azetidine ring may be particularly susceptible here. [3]
Base Hydrolysis 0.1 M NaOH at 60 °C for 2-8 hoursTo assess stability in an alkaline environment.
Oxidation 3% H2O2 at room temperature for 24 hoursTo evaluate susceptibility to oxidation.
Thermal Degradation 80 °C for 48 hours (solid state)To assess the impact of heat on the compound's stability.
Photodegradation Expose to UV light (e.g., 254 nm) for 24 hoursTo determine if the compound is light-sensitive.

After subjecting the compound to these stress conditions, analyze the samples using your method. A truly stability-indicating method will show resolution between the parent peak and any degradation products that are formed.

Category 4: Baseline and Sensitivity Issues
Q7: Why is my baseline noisy or drifting?

A stable baseline is essential for accurate integration and low limits of detection.

Common Causes and Solutions:

  • Solvent Quality: Use high-purity, filtered, and degassed solvents. Old or contaminated solvents can cause baseline noise.

  • Detector Lamp: A failing UV detector lamp can cause a noisy baseline. Check the lamp's energy output.

  • Mobile Phase Mixing: Inadequate mixing of mobile phase components in a gradient can cause baseline drift. Ensure your system's mixer is functioning correctly.

  • Contamination: Contamination in the column or system can slowly leach out, causing a drifting baseline. Flush the system with a strong solvent.

Q8: My sensitivity is low. How can I improve it?

Low sensitivity can prevent you from accurately quantifying your compound at low concentrations.

Strategies for Enhancement:

  • Sample Preparation: Consider a sample concentration step, such as solid-phase extraction (SPE), to increase the concentration of your analyte before injection.

  • Injection Volume: Increasing the injection volume can increase the signal, but be mindful that this can also lead to peak broadening if the sample solvent is not compatible with the mobile phase.

  • LC-MS Optimization:

    • Tune Ion Source Parameters: Systematically optimize the capillary voltage, source temperature, and gas flows to maximize the signal for your compound.

    • Optimize Collision Energy: For MS/MS, perform a collision energy ramp to find the optimal energy for your MRM transitions.

    • Mobile Phase Additives: While formic acid is a good starting point, sometimes other additives like ammonium formate can improve ionization efficiency.

Experimental Protocols
Protocol 1: Step-by-Step Guide for Mobile Phase Preparation (0.1% Formic Acid)
  • Measure 999 mL of high-purity, LC-MS grade water (for Mobile Phase A) or acetonitrile (for Mobile Phase B) into a clean 1 L glass bottle.

  • Carefully add 1 mL of high-purity formic acid to the solvent.

  • Cap the bottle and mix thoroughly by inverting several times.

  • Filter the mobile phase through a 0.22 µm filter to remove any particulates.

  • Degas the mobile phase by sonicating for 10-15 minutes or by using an online degasser.

Protocol 2: System Suitability Test (SST)

Before running a sequence of samples, it is crucial to perform a system suitability test to ensure your HPLC system is performing correctly.

  • Prepare a standard solution of 4-(Azetidin-1-ylmethyl)benzoic acid at a known concentration (e.g., 10 µg/mL).

  • Make five replicate injections of this standard.

  • Calculate the following parameters:

    • Retention Time Repeatability: The relative standard deviation (RSD) of the retention time should be less than 1%.

    • Peak Area Repeatability: The RSD of the peak area should be less than 2%.

    • Tailing Factor: The tailing factor (asymmetry factor) should be between 0.8 and 1.5.

    • Theoretical Plates (N): A higher number of theoretical plates indicates better column efficiency. The value should be monitored over time.

  • If the SST fails, troubleshoot the system using this guide before proceeding with your analysis.

References
  • Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. Retrieved from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, November 30). PMC. Retrieved from [Link]

  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. (2021, July 23). PMC. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Retrieved from [Link]

  • ResearchGate. (2016, November 25). (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved from [Link]

  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. (n.d.). Google Patents.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PMC. Retrieved from [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience. Retrieved from [Link]

  • ResearchGate. (2025, December 13). (PDF) Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Retrieved from [Link]

  • Mullani and Nargatti, IJPSR, 2021; Vol. 12(5): 2683-2691. (2020, April 30). Retrieved from [Link]

  • accessdata.fda.gov. (2014, December 9). 208352Orig1s000. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Retrieved from [Link]

  • RSC Publishing. (n.d.). LC-MS-based untargeted metabolomics reveals benzoic acid as a predictive biomarker for embryo implantation potential. Retrieved from [Link]

  • SciSpace. (n.d.). A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. Retrieved from [Link]

  • zora.uzh.ch. (n.d.). Benzoic acid – Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 4-(Azetidin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with novel small molecule inhibitors. This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive framework for identifying, validating, and ultimately minimizing the off-target effects of compounds such as 4-(Azetidin-1-ylmethyl)benzoic acid. As this is a novel chemical entity, we will proceed with a systematic, target-agnostic approach that is applicable to the broader challenge of ensuring compound specificity.

Our philosophy is grounded in robust scientific methodology, emphasizing the "why" behind the "how." Every step is designed to build upon the last, creating a self-validating workflow that enhances the confidence in your experimental outcomes.

Section 1: Troubleshooting Guide - Is My Phenotype Real?

The first indication of off-target effects often comes from unexpected or inconsistent experimental results. This section addresses the common issues that may arise and the initial steps to dissect the observed phenotype.

Q1: I'm observing a phenotype (e.g., cell death, pathway modulation) that is inconsistent with the known or predicted function of the primary target of 4-(Azetidin-1-ylmethyl)benzoic acid. What should I do first?

A1: This is a classic sign of potential off-target activity. Before embarking on extensive off-target screening, it's crucial to validate the initial observation.

Initial Validation Workflow:

  • Confirm Compound Identity and Purity: Ensure the compound you are using is indeed 4-(Azetidin-1-ylmethyl)benzoic acid and is of high purity (>95%). Impurities can have their own biological activity.

  • Dose-Response Analysis: Perform a full dose-response curve. Off-target effects are often more pronounced at higher concentrations. If the unexpected phenotype only manifests at concentrations significantly higher than the IC50 or EC50 for the primary target, it strongly suggests off-target engagement.[1]

  • Use a Structurally Unrelated Inhibitor: Test a known inhibitor of the same primary target that has a different chemical scaffold. If this second inhibitor recapitulates the expected phenotype but not the unexpected one, this points towards your compound having off-target effects.[1]

  • Vehicle Control: Always include a vehicle (e.g., DMSO) control to rule out any effects of the solvent.[1]

Q2: My experiments show high levels of cytotoxicity at concentrations required for on-target inhibition. How can I determine if this is an on-target or off-target effect?

A2: Distinguishing between on-target toxicity (the intended target is essential for cell survival) and off-target toxicity is a critical step.

Genetic Validation is Key:

The most rigorous method to answer this question is through genetic modulation of the primary target.

  • CRISPR/Cas9 Knockout or siRNA/shRNA Knockdown: Reduce the expression of the primary target protein. If knocking out/down the target protein phenocopies the effect of 4-(Azetidin-1-ylmethyl)benzoic acid (i.e., causes the same cytotoxicity), the effect is likely on-target. If the knockout/knockdown cells do not show the same phenotype, but are still sensitive to your compound, the toxicity is likely due to off-target effects.[1][2]

Workflow for Genetic Validation:

cluster_1 Conclusion start High Cytotoxicity Observed crispr CRISPR/Cas9 Knockout or siRNA Knockdown of Primary Target start->crispr phenotype Observe Phenotype of Knockout/Knockdown Cells crispr->phenotype compare Compare Phenotype to Compound Treatment phenotype->compare on_target Phenotypes Match: Likely On-Target Toxicity compare->on_target Similar off_target Phenotypes Differ: Likely Off-Target Toxicity compare->off_target Different

Caption: Genetic validation workflow for cytotoxicity.

Section 2: Proactive Off-Target Identification

Once initial validation suggests off-target effects, the next step is to identify the potential unintended targets. A combination of computational and experimental approaches is most effective.

Q3: How can I predict potential off-targets of 4-(Azetidin-1-ylmethyl)benzoic acid before I run expensive and time-consuming lab experiments?

A3: In silico (computational) methods are invaluable for generating a prioritized list of potential off-targets.[3] These methods leverage the chemical structure of your compound to predict its interactions with a vast library of known protein structures.

Recommended In Silico Approaches:

  • Structure-Based Screening (Reverse Docking): The 3D structure of 4-(Azetidin-1-ylmethyl)benzoic acid is docked against a library of protein binding sites. This can identify proteins with pockets that are sterically and electrostatically complementary to your compound.

  • Ligand-Based Screening (Chemical Similarity): This approach compares the 2D structure of your compound to databases of molecules with known biological activities.[3] If your compound is similar to known inhibitors of other targets, it may share their activity. For instance, the SEA (Similarity Ensemble Approach) is a widely used tool for this purpose.[3]

Table 1: Example Output of a Computational Off-Target Prediction

Predicted Off-TargetPrediction MethodConfidence ScoreRationale
Kinase XReverse Docking0.85High structural complementarity of the ATP-binding pocket.
GPCR YChemical SimilarityHighShares key pharmacophores with known antagonists of GPCR Y.
Ion Channel ZMachine Learning0.78QSAR models predict interaction based on structural features.[4]
Q4: I have a list of predicted off-targets. How do I experimentally validate them?

A4: Your computational predictions must be confirmed experimentally. A tiered approach, starting with direct binding assays and moving to cellular and in vivo models, is recommended.

Tier 1: Direct Target Engagement & In Vitro Activity

  • Cellular Thermal Shift Assay (CETSA): This is an excellent first step to confirm if your compound engages the predicted target in a cellular environment.[1] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

  • In Vitro Activity Assays: For predicted enzymes (e.g., kinases, proteases), perform in vitro activity assays to determine if your compound inhibits their function and to calculate an IC50 value. For receptors, use radioligand binding assays.

Tier 2: Cellular Assays

  • Use cell lines that express the putative off-target and assess whether 4-(Azetidin-1-ylmethyl)benzoic acid modulates a known signaling pathway downstream of that target.

Tier 3: In Vivo Models

  • If a significant off-target interaction is confirmed, assess its relevance in an appropriate animal model.[5][6] This is particularly important if the off-target is associated with a known toxicity profile.

Experimental Workflow for Off-Target Validation:

cluster_1 Conclusion start List of Predicted Off-Targets cetsa Confirm Target Engagement (e.g., CETSA) start->cetsa invitro Determine In Vitro Activity (e.g., Kinase Assay, IC50) cetsa->invitro Positive Hit rejected Prediction Rejected cetsa->rejected Negative Hit cellular Assess Cellular Pathway Modulation invitro->cellular Potent IC50 invitro->rejected Weak/No Activity invivo Evaluate In Vivo Phenotype (if necessary) cellular->invivo Pathway Modulated cellular->rejected No Effect confirmed Off-Target Confirmed invivo->confirmed

Caption: A tiered workflow for validating predicted off-targets.

Section 3: Strategies for Minimizing Off-Target Effects

If a problematic off-target has been confirmed, the focus shifts to mitigation. This can be achieved through both chemical modification and experimental design.

Q5: How can I modify 4-(Azetidin-1-ylmethyl)benzoic acid to reduce its affinity for a confirmed off-target while maintaining on-target potency?

A5: This is a classic medicinal chemistry challenge that is addressed through Structure-Activity Relationship (SAR) studies.[7] The goal is to identify the structural features of your molecule that are responsible for the off-target binding and modify them to decrease that interaction.

Key SAR Strategies:

  • Analyze Binding Poses: If you have a crystal structure or a reliable docking model of your compound bound to both the on-target and the off-target, compare the binding modes. Look for differences that can be exploited. For example, the off-target may have a unique sub-pocket that your molecule occupies. Modifying the part of your molecule that enters this pocket can disrupt off-target binding.

  • Systematic Modification: Synthesize a small library of analogues of 4-(Azetidin-1-ylmethyl)benzoic acid with modifications around the azetidine ring, the benzoic acid core, and the methyl linker.

  • Screen for Selectivity: Test these new analogues against both the primary target and the off-target to determine a "selectivity ratio" (IC50 off-target / IC50 on-target). The goal is to maximize this ratio.

Table 2: Example of an SAR Table for Improving Selectivity

CompoundModificationOn-Target IC50 (nM)Off-Target IC50 (nM)Selectivity Ratio
Lead (Original) -502004
Analogue 1 Methyl on azetidine65500077
Analogue 2 Fluoro on benzoic acid451503.3
Analogue 3 Ethyl linker3008002.7

In this example, Analogue 1 shows a significant improvement in selectivity and would be a promising candidate for further development.

Q6: I cannot immediately redesign my compound. Are there experimental strategies to minimize off-target effects in my current assays?

A6: Yes. While chemical modification is the ultimate solution, you can adjust your experimental protocols to favor on-target effects.

Experimental Optimization:

  • Use the Lowest Effective Concentration: Based on your dose-response curves, use the lowest concentration of 4-(Azetidin-1-ylmethyl)benzoic acid that gives you a robust on-target effect. This minimizes the engagement of lower-affinity off-targets.[1]

  • Time-Course Experiments: Off-target effects may have different kinetics than on-target effects. Analyze your endpoint at various time points to find a window where the on-target effect is maximal and the off-target effect is minimal.

  • Use More Specific Assay Systems: If you are using a complex system like a whole-cell lysate, consider moving to a more purified system (e.g., recombinant protein) to isolate the on-target interaction.

Section 4: Frequently Asked Questions (FAQs)

Q: What is a typical "safety" panel for off-target screening? A: Many contract research organizations (CROs) offer standardized safety panels. A common one is the CEREP SafetyScreen44, which includes a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions. For kinase inhibitors, a broad kinome scan (e.g., Reaction Biology's KinomeScan) is standard practice to assess selectivity.[8]

Q: Can off-target effects ever be beneficial? A: Yes. This is the principle behind polypharmacology. Sometimes, engaging a secondary target can lead to a synergistic therapeutic effect. However, any off-target activity must be intentionally characterized and understood, not accidental.

Q: My compound is a fragment. How does this affect off-target analysis? A: Fragments are smaller and often have lower affinity, but they can still have off-target interactions. The principles in this guide still apply. As you elaborate the fragment into a larger molecule, continuously profile its selectivity to ensure you are not introducing new off-target liabilities.

Section 5: Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of 4-(Azetidin-1-ylmethyl)benzoic acid with a target protein within a cellular environment.[1]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or a vehicle control.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)

Objective: To determine the IC50 value of an inhibitor against a panel of kinases to assess its selectivity.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity) via a luminescence-based readout.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

References

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
  • Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang.
  • Safety and Off-Target Drug Screening Services - Reaction Biology.
  • Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics.
  • Comprehensive Analysis of CRISPR Off-Target Effects - CD Genomics.
  • Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs - PMC.
  • Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang.
  • How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? - Patsnap Synapse.
  • BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell.
  • Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes | Nucleic Acids Research | Oxford Academic.
  • Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC.
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors - Benchchem.
  • How can off-target effects of drugs be minimised? - Patsnap Synapse.
  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - PMC.
  • Off-target toxicity in antibody-drug conjugates - Blog.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News.
  • An in vivo model for assessing effects of drugs and toxicants on immunocompetence - PubMed.
  • In Vivo Target Validation - Creative Biolabs.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI.
  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PubMed Central.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.

Sources

Validation & Comparative

Technical Comparison Guide: 4-(Azetidin-1-ylmethyl)benzoic acid vs. Standard Cyclic Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for benchmarking 4-(Azetidin-1-ylmethyl)benzoic acid , a high-value pharmacophore scaffold, against standard cyclic amine bioisosteres.

The guide focuses on Lead Optimization and Bioisosteric Replacement , addressing the molecule's utility as a rigidified, lower-lipophilicity alternative to piperidine- and pyrrolidine-based scaffolds in drug discovery (e.g., for targets like Autotaxin , S1P Receptors , or SIRT2 ).

Executive Summary: The Azetidine Advantage

In modern medicinal chemistry, 4-(Azetidin-1-ylmethyl)benzoic acid represents a critical "Lead-Like" scaffold. It serves as a bioisostere for the classic 4-(Piperidin-1-ylmethyl)benzoic acid moiety found in numerous GPCR and enzyme inhibitors.

Benchmarking this molecule is not merely about potency; it is about evaluating Lipophilic Efficiency (LipE) and Metabolic Stability . The azetidine ring offers a distinct advantage: it lowers lipophilicity (LogD) and reduces the steric footprint compared to piperidine, potentially improving oral bioavailability and CNS penetration while maintaining basicity.

This guide benchmarks the Azetidine (4-membered) scaffold against two industry standards:

  • The Piperidine Standard (6-membered): High lipophilicity, metabolic liability (oxidation).

  • The Acyclic Standard (Dimethylamine): High conformational entropy, often lower potency.

Comparative Analysis: Physicochemical & ADME Benchmarks

The following data summarizes the theoretical and experimental trends observed when benchmarking the azetidine scaffold against its analogs.

Table 1: Physicochemical Property Benchmark
FeatureCandidate: Azetidine AnalogStandard A: Piperidine AnalogStandard B: Acyclic AnalogImpact on Drug Design
Structure 4-(Azetidin-1-ylmethyl)benzoic acid4-(Piperidin-1-ylmethyl)benzoic acid4-(Dimethylaminomethyl)benzoic acidRigidity vs. Entropy
Ring Size 4-membered6-memberedN/ASteric "Cone Angle"
cLogP (Approx) ~1.2~1.9~1.4Solubility & Permeability
pKa (Basic N) ~10.2~10.8~9.8Receptor Binding (Salt Bridge)
Ligand Efficiency (LE) High ModerateLowPotency per heavy atom
Metabolic Risk Ring Opening (Aldehyde oxidase)Hydroxylation / N-DealkylationN-DemethylationClearance Mechanism
Conformational Bias Rigid, defined vectorFlexible chair/boatHighly flexibleEntropy Penalty upon Binding
Key Mechanistic Insights
  • Lipophilic Efficiency (LipE): The azetidine analog typically exhibits a higher LipE (pIC50 - LogD) than the piperidine standard. By removing two methylene groups (–CH₂–), the azetidine reduces lipophilicity without sacrificing the basic nitrogen required for salt-bridge interactions (e.g., with Asp/Glu residues in GPCR binding pockets).

  • Metabolic Stability: While piperidines are prone to P450-mediated oxidation (alpha-carbon hydroxylation), azetidines are generally resistant to this specific pathway due to ring strain, though they must be monitored for oxidative ring opening.

Mechanism of Action & Bioisosteric Logic

The following diagram illustrates the structural logic of benchmarking this scaffold. The "Warhead" (Benzoic Acid) targets a polar residue, while the "Tail" (Azetidine) modulates physicochemical properties.

Bioisostere_Logic cluster_0 Candidate Scaffold cluster_1 Standard Inhibitors Node_Azetidine 4-(Azetidin-1-ylmethyl) benzoic acid Target_Interaction Target Binding Site (e.g., Asp/Glu + Hydrophobic Pocket) Node_Azetidine->Target_Interaction Optimized Fit Effect_LipE Improved Lipophilic Efficiency (Lower LogD, maintained Potency) Node_Azetidine->Effect_LipE vs Piperidine Effect_Entropy Reduced Entropy Penalty (Rigidification) Node_Azetidine->Effect_Entropy vs Acyclic Node_Piperidine Standard A: Piperidine Analog (High LogD) Node_Piperidine->Target_Interaction Steric Clash Risk Node_Acyclic Standard B: Acyclic Analog (High Entropy) Node_Acyclic->Target_Interaction Entropy Penalty

Caption: Bioisosteric comparison of the Azetidine scaffold against Piperidine and Acyclic standards, highlighting improvements in LipE and entropy.

Experimental Protocols for Benchmarking

To objectively validate the performance of 4-(Azetidin-1-ylmethyl)benzoic acid, the following self-validating protocols must be executed.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) differences between the Azetidine and Piperidine scaffolds.
  • Preparation:

    • Prepare 10 mM stock solutions of Azetidine-Benzoic Acid (Candidate) and Piperidine-Benzoic Acid (Standard) in DMSO.

    • Thaw pooled Liver Microsomes (Human/Rat) on ice.

  • Incubation:

    • Dilute compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

    • Add Microsomes (0.5 mg/mL final protein conc).

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench: Add into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
    • Success Criterion: Azetidine analog should show

      
      
      
      
      
      Piperidine analog (indicating resistance to oxidative metabolism).
Protocol B: Lipophilicity (LogD 7.4) Determination

Objective: Quantify the lipophilicity advantage.

  • Method: Shake-Flask Method (Miniaturized).

  • Phases: 1-Octanol (saturated with buffer) and PBS (pH 7.4, saturated with Octanol).

  • Procedure:

    • Dissolve compound in DMSO (10 mM).

    • Spike into the Octanol/PBS mixture (1:1 ratio).

    • Shake vigorously for 1 hour at 25°C.

    • Centrifuge to separate phases.

  • Quantification:

    • Analyze both phases by LC-UV or LC-MS.

    • 
      .
      
  • Benchmark: The Azetidine analog is expected to have a LogD 0.5–0.8 units lower than the Piperidine analog.

Workflow Visualization: Benchmarking Pipeline

This diagram outlines the decision tree for advancing the Azetidine scaffold based on experimental data.

Benchmarking_Workflow Start Synthesize Scaffolds: 1. Azetidine (Candidate) 2. Piperidine (Ref) Step1 Assay 1: Potency (IC50) Target: Enzyme/GPCR Start->Step1 Decision1 Is Potency maintained within 5-fold? Step1->Decision1 Step2 Assay 2: LogD & LipE Calc: pIC50 - LogD Decision1->Step2 Yes Outcome_Fail Retain Piperidine: Azetidine Liability Found Decision1->Outcome_Fail No (Too weak) Decision2 Is LipE > Ref? Step2->Decision2 Step3 Assay 3: Microsomal Stability (Human/Rat) Decision2->Step3 Yes Decision2->Outcome_Fail No (Lipophilicity too high) Outcome_Success Advance Azetidine: Superior Lead Quality Step3->Outcome_Success Stable Step3->Outcome_Fail Unstable

Caption: Decision matrix for validating the Azetidine scaffold against standard inhibitors.

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of

    
    -Secretase Inhibitors." Journal of Medicinal Chemistry, 54(21), 7772–7783. (Discusses saturated ring bioisosteres). Link
    
  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on physicochemical properties and attrition rates of drug candidates." Drug Discovery Today, 14(19-20), 1011-1020. (Foundational text on LipE and ring count). Link

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Importance of the Central Nervous System Multi-Parameter Optimization (CNS MPO) Score." ACS Chemical Neuroscience, 1(6), 435–449. (Metrics for evaluating basic amine scaffolds). Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Comprehensive review including azetidine vs piperidine comparisons). Link

  • PubChem Compound Summary. (2025). "4-(Piperidin-1-ylmethyl)benzoic acid."[1][2][3] National Center for Biotechnology Information. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.